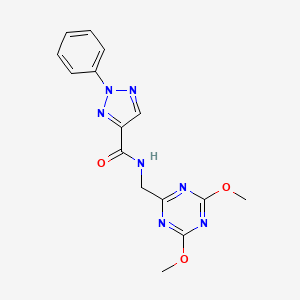

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O3/c1-24-14-18-12(19-15(20-14)25-2)9-16-13(23)11-8-17-22(21-11)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,16,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAZGVLYGFBARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=NN(N=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. Its unique chemical structure, featuring a triazine moiety and a triazole ring, positions it as a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound consists of a triazine ring substituted with a dimethoxy group and linked to a phenyltriazole moiety via a methylene bridge. The carboxamide functional group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form active esters through reaction with carboxylic acids. This mechanism is crucial in facilitating amide bond formation in peptide synthesis and other biochemical pathways.

Key Mechanisms:

- Amide Coupling : The compound acts as a coupling agent in the formation of amides from carboxylic acids and amines.

- Esterification : It can also catalyze the formation of esters from alcohols and carboxylic acids.

- Nucleophilic Substitution : The triazine moiety enables nucleophilic substitution reactions that are essential for modifying biomolecules.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains.

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies reveal that it can inhibit cell proliferation through apoptosis induction. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 15.5 | Induction of apoptosis |

| HT29 | 12.8 | Cell cycle arrest |

| MCF7 | 18.0 | Inhibition of proliferation |

Anti-inflammatory Effects

Recent studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine production. This activity is particularly relevant in conditions characterized by chronic inflammation.

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Screening : In a comparative study involving multiple triazine derivatives, this compound showed superior antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Q & A

Q. What synthetic methodologies are recommended for preparing N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The synthesis of triazine-triazole hybrids typically involves multi-step reactions. For example, triazole intermediates can be synthesized via cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition), followed by coupling with functionalized triazine derivatives. Evidence from analogous triazole-triazine systems suggests refluxing in absolute ethanol with glacial acetic acid as a catalyst under controlled stoichiometric ratios (1:1 molar equivalents) for 4–6 hours . Post-reaction, solvent evaporation under reduced pressure and purification via recrystallization or column chromatography (using polar/non-polar solvent gradients) are critical to isolate the product.

Q. How can researchers optimize reaction conditions to improve yield and selectivity?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) approaches to systematically evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For instance, fractional factorial designs can identify dominant factors affecting yield, while response surface methodology (RSM) optimizes interactions between variables. This reduces trial-and-error experimentation and enhances reproducibility . Quantum chemical calculations (e.g., density functional theory) can also predict reactive intermediates and transition states, guiding experimental parameter selection .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Confirm structural integrity using:

- Nuclear Magnetic Resonance (NMR) : , , and 2D NMR (e.g., HSQC, HMBC) to resolve triazole and triazine ring protons/carbons.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm).

Purity assessment requires HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) for melting point analysis .

Advanced Research Questions

Q. How can computational tools aid in predicting the reactivity or stability of this compound?

- Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways, particularly for triazine ring functionalization or triazole-carboxamide interactions. Tools like Gaussian or ORCA can calculate Fukui indices to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess stability under varying pH or solvent conditions, identifying potential degradation pathways .

Q. What strategies resolve contradictions in experimental vs. theoretical data (e.g., unexpected byproducts)?

- Methodological Answer : Implement a feedback loop integrating experimental data with computational models. For example, if a reaction yields unexpected byproducts, use tandem MS/MS to characterize their structures. Cross-reference these findings with simulated reaction pathways (via transition state analysis) to identify unaccounted intermediates. Adjust computational parameters (e.g., solvent dielectric constant in DFT) to align predictions with observations .

Q. How can researchers evaluate the compound’s bioactivity and mechanism of action?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes within protein active sites. Validate with mutagenesis studies on key residues.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess pharmacokinetic profiles .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Address scalability by:

- Transitioning from batch to flow chemistry for better heat/mass transfer control.

- Optimizing solvent systems (e.g., switch from ethanol to acetonitrile for higher boiling points).

- Implementing inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction monitoring .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in spectroscopic data (e.g., NMR splitting patterns)?

- Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency, residual solvent peaks). If splitting patterns deviate from expected multiplicity, consider dynamic effects (e.g., hindered rotation of the triazine-methyl group) or diastereomer formation. Variable-temperature NMR can resolve overlapping signals by altering conformational exchange rates .

Q. Why might biological activity vary between similar structural analogs?

- Methodological Answer : Perform comparative SAR (Structure-Activity Relationship) studies. For example, modify the triazine’s methoxy groups to ethoxy or hydrogen and assay activity changes. Molecular dynamics simulations can correlate substituent effects with target binding entropy/enthalpy .

Methodological Resources

- Reaction Design : ICReDD’s integrated computational-experimental framework for reaction optimization .

- Data Analysis : CRDC classifications for chemical engineering design and process control methodologies .

- Safety Compliance : Adhere to protocols from institutional Chemical Hygiene Plans, especially for advanced laboratory courses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.